molecular formula C12H14F2O2 B3002565 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid CAS No. 167760-35-2

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid

Cat. No.: B3002565
CAS No.: 167760-35-2
M. Wt: 228.239
InChI Key: IFVKRWITXNTROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzoic acid moiety substituted with a 1,1-difluoro-2,2-dimethylpropyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Reagents: Essential for Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield substituted benzoic acid derivatives.

Scientific Research Applications

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and coupling reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The difluoro-dimethylpropyl group may influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic acid
  • 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid

Uniqueness

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(1,1-difluoro-2,2-dimethylpropyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-11(2,3)12(13,14)9-6-4-8(5-7-9)10(15)16/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVKRWITXNTROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 13.5 grams (68.1 mmoles) of 4-(1,1-difluoro-2,2-dimethylpropyl) toluene, 6.8 grams (170 mmoles) of sodium hydroxide and 21.5 grams (136 mmoles) of potassium permanganate in 250 ml. of 1:1 pyridine:water is heated to 95° C. and stirred for 4 hours. This suspension is filtered, and the residue is wash with 300 ml. of water and 400 ml. of ethyl acetate. The filtrate is concentrated in vacuo and then redissolved in 300 ml. of water. The aqueous solution is washed with 500 ml. of ethyl acetate and then acidified to pH2 with concentrated hydrochloric acid. This is extracted 3 times with 300 ml. of ethyl acetate, and the combined extracts are dried over magnesium sulfate and concentrated in vacuo to yield 4-(1,1-difluoro-2,2-dimethyl propyl)benzoic acid as a fine white powder. A portion of this material is recrystallized from diethyl ether to give colorless crystals of the acid (m.p. 196°-198° C.).
Name
4-(1,1-difluoro-2,2-dimethylpropyl) toluene
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.